molecular formula C13H10BClFNO3 B1421191 (3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid CAS No. 1072946-04-3

(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid

Cat. No. B1421191
M. Wt: 293.49 g/mol
InChI Key: RSMFAQCLGXKQAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H10BClFNO3 . It is also known by other names such as “N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide” and “[3-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl]boronic acid” among others .


Molecular Structure Analysis

The molecular weight of “(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid” is 293.49 g/mol . The InChI string representation of the molecule is "InChI=1S/C13H10BClFNO3/c15-11-7-10 (4-5-12 (11)16)17-13 (18)8-2-1-3-9 (6-8)14 (19)20/h1-7,19-20H, (H,17,18)" . The Canonical SMILES representation is "B(C1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)(O)O" .


Chemical Reactions Analysis

Boronic acids and their derivatives are versatile compounds that participate in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura coupling, which is a type of cross-coupling reaction used to form carbon-carbon bonds . Another reaction involving boronic acids is the protodeboronation, which is a process of removing the boron moiety from the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid” include a molecular weight of 293.49 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 293.0426292 g/mol . The topological polar surface area is 69.6 Ų .

Scientific Research Applications

Synthesis and Structural Importance

  • Synthesis and Crystal Structure : Amino-3-fluorophenyl boronic acid, a related compound, is synthesized from 4-bromo-2-fluoroaniline with a yield of 47%. This derivative is significant for constructing glucose sensing materials that operate at physiological pH levels. Boronic acids, including this derivative, are vital in the synthesis of biologically active compounds and pharmaceutical agents (Das et al., 2003).

Applications in Sensing and Recognition

  • Optical Modulation and Sensing : Phenyl boronic acids, which include derivatives like the compound , are used for saccharide recognition due to their ability to bind to pendant diols. They are also essential in conjugating hydrophilic polymers to hydrophobic graphene or carbon nanotubes, as demonstrated in a study using various phenyl boronic acids (Mu et al., 2012).
  • Fluorescence Quenching Studies : Boronic acid derivatives like 4-fluoro-2-methoxyphenyl boronic acid exhibit fluorescence quenching in alcohols, an essential property for understanding their behavior in various environments and their potential applications in sensing technologies (Geethanjali et al., 2015).
  • Affinity Sensors for Bacteria Detection : Boronic acids, capable of reversibly binding to diols, have been used in developing sensors for bacteria detection, exploiting their affinity binding reaction with diol-groups on bacterial cell walls. This application demonstrates the potential of boronic acids in biosensing and diagnostics (Wannapob et al., 2010).

Fluorescence and Reactivity Insights

  • Reactivity and Kinetics : The reactivity of different boronic acid structures, including those related to the compound , has been explored to understand their interactions with various agents, offering insights into their potential applications in chemical and biological contexts (Watanabe et al., 2013).

Utilization in Organic Synthesis

  • Synthesis of Organic Compounds : Boronic acids, including fluorophenyl boronic acids, are widely used in organic synthesis, particularly in the Suzuki aryl-coupling reaction to synthesize olefins, styrenes, and biphenyl derivatives. This application is crucial in synthesizing various natural products and organic materials (Sun Hai-xia et al., 2015).

Environmental and Biological Applications

  • Selective Recognition and Environmental Analysis : Boronic acid derivatives are instrumental in selective recognition of ions and environmental analysis. A study demonstrated the use of a boronic acid derivative for sequential relay fluorescence recognition of ions, highlighting its selectivity and sensitivity under physiological conditions (Selvaraj et al., 2019).

Future Directions

The future directions for the research and application of “(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid” and similar compounds could involve further exploration of their synthesis, reactivity, and potential applications in various fields such as medicinal chemistry and materials science. Further studies could also explore their biological activity and potential use in the development of new pharmaceuticals .

properties

IUPAC Name

[3-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BClFNO3/c15-11-7-10(4-5-12(11)16)17-13(18)8-2-1-3-9(6-8)14(19)20/h1-7,19-20H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMFAQCLGXKQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674410
Record name {3-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid

CAS RN

1072946-04-3
Record name {3-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.